N-Benzyl-11-sulfanylundecanamide
Description
N-Benzyl-11-sulfanylundecanamide is a synthetic amphiphilic compound characterized by a benzyl group attached to the nitrogen of an amide linkage, an 11-carbon aliphatic chain, and a terminal sulfhydryl (-SH) group.
Properties
CAS No. |
138153-91-0 |
|---|---|
Molecular Formula |
C18H29NOS |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
N-benzyl-11-sulfanylundecanamide |
InChI |
InChI=1S/C18H29NOS/c20-18(19-16-17-12-8-7-9-13-17)14-10-5-3-1-2-4-6-11-15-21/h7-9,12-13,21H,1-6,10-11,14-16H2,(H,19,20) |
InChI Key |
KQLSJYAZJJFPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCCCCCCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-11-sulfanylundecanamide typically involves the reaction of benzylamine with 11-bromoundecanoic acid, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
-
Step 1: Formation of 11-bromoundecanoic acid
- React undecanoic acid with bromine in the presence of phosphorus tribromide.
- Reaction conditions: Reflux in dichloromethane.
-
Step 2: Formation of N-Benzyl-11-bromoundecanamide
- React benzylamine with 11-bromoundecanoic acid.
- Reaction conditions: Reflux in ethanol with triethylamine as a catalyst.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-11-sulfanylundecanamide undergoes various chemical reactions, including:
-
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures.
-
Reduction: : The amide group can be reduced to an amine.
- Common reagents: Lithium aluminum hydride.
- Conditions: Anhydrous conditions, typically in ether.
-
Substitution: : The benzyl group can undergo nucleophilic substitution reactions.
- Common reagents: Sodium hydride, alkyl halides.
- Conditions: Anhydrous conditions, typically in tetrahydrofuran.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-11-sulfanylundecanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-11-sulfanylundecanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Benzalkonium Chloride (BAC)
- Structure : A quaternary ammonium compound (QAC) with a benzyl group, a dimethylalkylammonium head, and variable alkyl chain lengths (C8–C18) .
- Key Differences :
- Head Group: BAC’s permanently charged quaternary ammonium contrasts with the uncharged amide in this compound, affecting solubility and electrostatic interactions.
- Functional Groups: BAC lacks a thiol, reducing its redox versatility.
- Applications : Broad-spectrum antimicrobial activity due to membrane disruption .
Benzyl-Dimethyl-Dodecylammonium Chloride (BAC12)
- Structure : A QAC with a C12 alkyl chain, optimizing hydrophobicity for membrane penetration .
- Key Differences :
- Chain Length: BAC12’s C12 chain may enhance lipid bilayer interaction compared to the C11 chain of this compound, though the thiol in the latter could offset this via alternative mechanisms.
- Charge: BAC12’s cationic head promotes binding to negatively charged microbial surfaces, unlike the neutral amide.
NBD-DDA
- Structure : A fluorescent QAC with a nitrobenzoxadiazole (NBD) tag and C12 chain, enabling tracking in biological systems .
- Key Differences :
- Fluorescence: NBD-DDA’s fluorophore allows visualization, whereas this compound’s thiol could enable conjugation but lacks inherent fluorescence.
- Reactivity: The thiol in this compound may facilitate disulfide bond formation or metal chelation, absent in NBD-DDA.
Data Tables
Table 1: Structural Comparison
| Compound | Head Group | Alkyl Chain Length | Key Functional Groups | Charge at pH 7 |
|---|---|---|---|---|
| This compound | Amide | C11 | -SH (thiol) | Neutral |
| Benzalkonium chloride (BAC) | Quaternary ammonium | C8–C18 | None | Cationic |
| BAC12 | Quaternary ammonium | C12 | None | Cationic |
| NBD-DDA | Quaternary ammonium | C12 | NBD fluorophore | Cationic |
Table 2: Functional Properties
*MIC: Minimum Inhibitory Concentration.
Research Findings
- BAC and Chain Length : Shorter chains (C8–C10) in BAC exhibit higher water solubility but reduced antimicrobial potency, while C12–C14 chains optimize lipid disruption . This compound’s C11 chain may balance hydrophobicity and solubility, though the neutral amide could reduce membrane affinity compared to QACs.
- Thiol Reactivity: The -SH group in this compound may enable unique applications, such as nanoparticle stabilization (via metal-thiolate bonds) or redox-responsive drug release, absent in BAC or NBD-DDA.
- Toxicity Considerations: QACs like BAC12 are associated with cytotoxicity at high concentrations due to nonspecific membrane lysis. The neutral amide in this compound might reduce non-target toxicity but requires validation.
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